2-azido-1H-imidazole;nitric acid
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Overview
Description
2-azido-1H-imidazole;nitric acid is a compound that combines the azido group with the imidazole ring, along with nitric acid. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their versatile chemical properties . The azido group is known for its high reactivity, making this compound particularly interesting for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of imidazole with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group without unwanted side reactions .
Industrial Production Methods
Industrial production of 2-azido-1H-imidazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-azido-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitroimidazoles, amines, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-azido-1H-imidazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-azido-1H-imidazole involves its interaction with specific molecular targets and pathways. The azido group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows the compound to modify the function of these targets, leading to various biological effects . The imidazole ring can also interact with metal ions and other cofactors, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-azido-1H-imidazole include other azido-substituted heterocycles, such as 2-azido-1H-pyrazole and 2-azido-1H-triazole . These compounds share the azido group and heterocyclic structure, but differ in the specific arrangement of atoms and functional groups .
Uniqueness
2-azido-1H-imidazole is unique due to the specific combination of the azido group with the imidazole ring, which imparts distinct chemical properties and reactivity . This uniqueness makes it particularly valuable for certain applications, such as in the synthesis of specialized materials and in biological research .
Properties
CAS No. |
828268-77-5 |
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Molecular Formula |
C3H4N6O3 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
2-azido-1H-imidazole;nitric acid |
InChI |
InChI=1S/C3H3N5.HNO3/c4-8-7-3-5-1-2-6-3;2-1(3)4/h1-2H,(H,5,6);(H,2,3,4) |
InChI Key |
SGUADUZWKFFZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)N=[N+]=[N-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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